molecular formula C15H19N3O2 B8166168 2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

Cat. No.: B8166168
M. Wt: 273.33 g/mol
InChI Key: HKEFRLZXGFVUDZ-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is a complex organic compound featuring a pyrazole ring, a tetrahydropyran ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the tetrahydropyran and aniline groups. Common synthetic routes include:

  • Pyrazole Formation: : The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic conditions.

  • Tetrahydropyran Introduction: : The tetrahydropyran ring can be introduced via nucleophilic substitution reactions using appropriate halogenated intermediates.

  • Aniline Group Addition: : The aniline group can be introduced through amination reactions, often involving diazonium salts.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the aniline group to its corresponding nitro compound.

  • Reduction: : Reduction reactions can reduce nitro groups to amines.

  • Substitution: : Substitution reactions can replace functional groups on the pyrazole or tetrahydropyran rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: : Common reagents include halides and strong bases.

Major Products Formed

  • Oxidation: : Nitro derivatives of the compound.

  • Reduction: : Amine derivatives of the compound.

  • Substitution: : Various substituted pyrazoles and tetrahydropyran derivatives.

Scientific Research Applications

2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Studied for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

2-(1H-pyrazol-1-yl)-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is unique due to its combination of pyrazole, tetrahydropyran, and aniline groups. Similar compounds include:

  • 2-(1H-pyrazol-1-yl)acetic acid: : Contains a pyrazole ring but lacks the tetrahydropyran and aniline groups.

  • 4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline: : Contains the tetrahydropyran and aniline groups but lacks the pyrazole ring.

Properties

IUPAC Name

4-(oxan-4-ylmethoxy)-2-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c16-14-3-2-13(10-15(14)18-7-1-6-17-18)20-11-12-4-8-19-9-5-12/h1-3,6-7,10,12H,4-5,8-9,11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEFRLZXGFVUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC(=C(C=C2)N)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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